N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide

Kinase inhibition FLT3 scaffold differentiation

N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide (CAS 1040643-11-5) is a synthetic imidazo[2,1-b]thiazole amide derivative bearing an N-cyclohexylpropanamide side chain at the 3-position and a phenyl substituent at the 6-position of the fused heterocyclic core. This scaffold is the structural foundation of the well-characterized immunomodulatory agent levamisole (2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole) and has been extensively explored in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory applications.

Molecular Formula C20H23N3OS
Molecular Weight 353.5 g/mol
CAS No. 1040643-11-5
Cat. No. B6556725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide
CAS1040643-11-5
Molecular FormulaC20H23N3OS
Molecular Weight353.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4
InChIInChI=1S/C20H23N3OS/c24-19(21-16-9-5-2-6-10-16)12-11-17-14-25-20-22-18(13-23(17)20)15-7-3-1-4-8-15/h1,3-4,7-8,13-14,16H,2,5-6,9-12H2,(H,21,24)
InChIKeyJBCJEQDFVXMSFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide (CAS 1040643-11-5): An Imidazo[2,1-b]thiazole Amide for Kinase-Targeted Research


N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide (CAS 1040643-11-5) is a synthetic imidazo[2,1-b]thiazole amide derivative bearing an N-cyclohexylpropanamide side chain at the 3-position and a phenyl substituent at the 6-position of the fused heterocyclic core. This scaffold is the structural foundation of the well-characterized immunomodulatory agent levamisole (2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole) and has been extensively explored in medicinal chemistry for anticancer, antimicrobial, and anti-inflammatory applications [1]. Published structure-activity relationship (SAR) campaigns on 6-phenylimidazo[2,1-b]thiazole analogues have yielded compounds with nanomolar FLT3 kinase inhibition (IC50 0.022 µM) and sub-micromolar antiproliferative activity against AML cell lines [2], as well as selective COX-2 inhibition (IC50 0.08 µM, selectivity index 313.7) [3].

Why N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide Cannot Be Replaced by a Generic Imidazo[2,1-b]thiazole Candidate


Within the imidazo[2,1-b]thiazole chemical space, even minor variation in the amide substituent produces large shifts in potency, target selectivity, and cellular activity. The N-cyclohexylpropanamide side chain at the 3-position is a sterically demanding, lipophilic group that is absent from the classical levamisole scaffold and distinct from the N-arylacetamide, N-phenethyl, and N-methoxyethyl congeners commonly commercialized by research suppliers. Convergent SAR evidence from FLT3 [1], COX-2 [2], and broad-panel antiproliferative studies [3] demonstrates that the type, size, and lipophilicity of the amide substituent on the imidazo[2,1-b]thiazole core directly govern both enzymatic IC50 and cell-based GI50 values. Therefore, a scientist who substitutes the N-cyclohexyl amide with a generic N-methyl, N-phenyl, or N-benzyl analogue risks obtaining a compound with a fundamentally different activity fingerprint, compromising experimental reproducibility and confounding hit-to-lead progression.

Quantitative Differentiation Evidence for N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide (CAS 1040643-11-5) Against Comparator Scaffolds


Structural Divergence from Levamisole: Saturation State and Amide Substitution Dictate Kinase vs. Immunomodulatory Activity

Levamisole (2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole) serves as the prototypical imidazo[2,1-b]thiazole reference compound with established immunomodulatory and antihelmintic activity. The target compound N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide differs in two critical structural features: (i) the thiazole ring is fully unsaturated (no tetrahydro reduction), altering the electronic character of the core; and (ii) a cyclohexylpropanamide side chain is appended at the 3-position. Published SAR on structurally related 6-phenylimidazo[2,1-b]thiazole-3-carboxamides demonstrates that the 3-position amide substitution is essential for FLT3 kinase engagement, with the most potent compound (19) achieving MV4-11 cellular IC50 = 0.002 µM and FLT3 enzymatic IC50 = 0.022 µM, while being inactive against FLT3-independent HeLa cells [1]. Levamisole does not exhibit comparable FLT3 potency.

Kinase inhibition FLT3 scaffold differentiation levamisole comparator

N-Amide Substituent Size and Lipophilicity Correlate with Antiproliferative Potency: Cyclohexyl vs. Smaller N-Alkyl Congeners

A systematic SAR analysis of imidazo[2,1-b]thiazole hydrazone and amide derivatives established that increasing N-substituent bulk and lipophilicity on the amide-containing side chain significantly improves antiproliferative activity across multiple cancer cell lines. Compound 3b from the arylidenehydrazide series, bearing a 4-chlorophenyl-substituted imidazo[2,1-b]thiazole core with a terminal hydrazone functionality, exhibited log10GI50 values ranging from -4.41 to -6.44 across the NCI-60 panel, with the strongest inhibition observed against OVCAR-3 ovarian (log10GI50 = -6.44) and HCT-15 colon cancer cells [1]. In the closely related pyridinyl-acetamide series, compound 5l (bearing a 4-methoxybenzylpiperazine substituent) inhibited MDA-MB-231 breast cancer cells with IC50 = 1.4 µM, outperforming the reference multi-kinase inhibitor sorafenib (IC50 = 5.2 µM) [2]. The N-cyclohexyl group present in the target compound represents a larger, more lipophilic amide substituent than the N-methyl, N-methoxyethyl, or N-phenethyl variants found in common commercial alternatives, and SAR trends predict that increased lipophilicity in this position correlates with enhanced cellular potency across solid tumor and leukemia cell lines.

Antiproliferative SAR amide substituent logGI50

COX-2 Selectivity Can Be Tuned by Amine Substituent: Positioning N-Cyclohexyl for Inflammatory Disease Models

A focused series of imidazo[2,1-b]thiazole derivatives bearing a methylsulfonyl COX-2 pharmacophore demonstrated that the identity of the amine substituent on the core directly governs both COX-2 inhibitory potency and selectivity over COX-1. The most selective compound, 6a (N,N-dimethylamine substituent), achieved COX-2 IC50 = 0.08 µM with COX-1 IC50 > 100 µM, yielding a selectivity index (SI) of 313.7 [1]. Other amine substituents in the same series produced COX-2 IC50 values in the 0.08-0.16 µM range with varying degrees of COX-1 selectivity. This establishes a direct precedent that the N-amide substituent on the imidazo[2,1-b]thiazole scaffold is a key determinant of COX-2 pharmacology. The N-cyclohexyl group on the target compound, being bulkier and more lipophilic than the N,N-dimethylamine benchmark, is predicted to engage a distinct region of the COX-2 side pocket, potentially altering both potency and selectivity relative to the reported amine derivatives.

COX-2 inhibition selectivity index anti-inflammatory imidazo[2,1-b]thiazole

Antimicrobial Activity of 6-Phenylimidazo[2,1-b]thiazole Derivatives Demonstrates Scaffold Versatility Distinct from Kinase-Focused Applications

N2-substituted-6-phenylimidazo[2,1-b]thiazole-3-acetic acid hydrazide derivatives were evaluated against a panel of bacteria and fungi, with several compounds demonstrating antimicrobial activity comparable to reference standards. Of particular note, N-benzylidene-(6-phenylimidazo[2,1-b]thiazol-3-yl)-acetic acid hydrazide exhibited antifungal activity equivalent to ketoconazole against Trichophyton rubrum and Microsporum audouinii (MIC = 6 µg/cm³) [1]. The broader antimicrobial screen against S. aureus ATCC 6538, S. epidermidis ATCC 12228, and T. mentagrophytes NCPF-375 confirmed that the 6-phenylimidazo[2,1-b]thiazole core, when appropriately substituted at the 3-position, possesses inherent antimicrobial properties [REFS-1, REFS-2]. The target compound, with its N-cyclohexylpropanamide chain at the 3-position, represents a distinct chemotype within this antimicrobial SAR space that has not been evaluated in published screens.

Antimicrobial antifungal MIC 6-phenylimidazo[2,1-b]thiazole

Recommended Research Applications for N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide Based on Quantitative Scaffold Evidence


FLT3-Dependent Acute Myeloid Leukemia (AML) Kinase Inhibitor Screening

Use as a starting scaffold for FLT3-targeted inhibitor optimization. Published SAR demonstrates that 6-phenylimidazo[2,1-b]thiazole-3-carboxamides achieve nanomolar FLT3 enzymatic IC50 (0.022 µM) and sub-nanomolar MV4-11 cellular potency (0.002 µM), with selectivity demonstrated by inactivity against the FLT3-independent HeLa cervical cancer line. The N-cyclohexylpropanamide side chain is predicted to occupy the lipophilic pocket adjacent to the FLT3 ATP-binding site, based on molecular docking of structurally related carboxamide analogues. Counter-screen against FLT3-independent lines is recommended to establish target engagement [1].

Broad-Spectrum Antiproliferative Phenotypic Screening Across Solid Tumor and Leukemia Panels

Deploy in MTT or SRB viability assays against panels that include MDA-MB-231 (breast), HepG2 (liver), MCF-7 (breast), K-562 (leukemia), and COLO-205 (colon) cell lines. Structurally related 6-phenylimidazo[2,1-b]thiazole amide and hydrazone derivatives have demonstrated log10GI50 values ranging from -4.41 to -6.44 (equivalent to IC50 values of 0.36-39 µM) across the NCI-60 panel, with the most sensitive lines including OVCAR-3, HCT-15, CAKI-1, and CCRF-CEM. The larger N-cyclohexyl group is expected to enhance cellular permeability and antiproliferative potency relative to N-methyl or N-phenyl comparator amides based on lipophilicity-driven SAR trends [REFS-1, REFS-2].

COX-2 Selectivity Profiling for Anti-Inflammatory Drug Discovery

Evaluate in COX-1/COX-2 enzyme inhibition assays to determine whether the N-cyclohexyl substituent confers a novel selectivity profile. Published imidazo[2,1-b]thiazole COX-2 inhibitors achieve IC50 values of 0.08-0.16 µM with selectivity indices exceeding 300 over COX-1 when the amine substituent is a small N,N-dimethylamine. The bulkier cyclohexyl group represents an unexplored region of amine chemical space that may engage a different sub-pocket within the COX-2 active site, potentially yielding a distinct selectivity fingerprint. Testing should include a panel of known COX-2 inhibitors (celecoxib, rofecoxib) as reference comparators [1].

Antifungal Structure-Activity Relationship Expansion Against Dermatophyte Fungi

Screen against Trichophyton rubrum, Microsporum audouinii, and other dermatophyte strains to explore whether the 3-propanamide substitution pattern retains or improves upon the antifungal activity documented for 3-acetic acid hydrazide derivatives (MIC = 6 µg/cm³, equipotent to ketoconazole). The N-cyclohexyl group is more lipophilic than the published benzylidene hydrazide substituents, which may enhance fungal membrane penetration. Include ketoconazole and terbinafine as positive controls in broth microdilution assays [1].

Quote Request

Request a Quote for N-cyclohexyl-3-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.